cypate-[(RGD)3-NH2]2
Description
Biological Significance of Integrin Receptors in Health and Disease
Overview of Integrin Family and Ligand Recognition
Integrins are transmembrane heterodimeric glycoproteins, each composed of an α subunit and a β subunit nih.govresearchgate.netmdpi.comtandfonline.com. Mammals possess 18 α subunits and 8 β subunits, which combine to form at least 24 distinct integrin heterodimers nih.govmdpi.comtandfonline.comacs.org. These receptors are ubiquitously expressed on cell surfaces and are fundamental mediators of cell-cell and cell-extracellular matrix (ECM) interactions nih.govresearchgate.netmdpi.com. Integrins facilitate a wide array of cellular functions, including adhesion, migration, proliferation, differentiation, survival, and signal transduction nih.govresearchgate.nettandfonline.comcancernetwork.com. They recognize diverse ligands, such as fibronectin, fibrinogen, vitronectin, collagen, and laminin, through specific amino acid motifs within these proteins mdpi.comwikipedia.organnualreviews.orgqyaobio.com.
Focus on αvβ3 Integrin in Pathological Processes (e.g., angiogenesis, metastasis)
Among the various integrin subtypes, αvβ3 integrin has garnered significant attention due to its pronounced role in pathological processes, particularly cancer cancernetwork.comnih.govnih.govresearchgate.net. This integrin is highly expressed on activated endothelial cells during angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis cancernetwork.comnih.govnih.govresearchgate.net. αvβ3 is also implicated in osteoclast-mediated bone resorption, tumor cell invasion, and metastasis nih.govresearchgate.net. Its upregulation on tumor vasculature and certain tumor cells makes it a prime target for anti-angiogenic therapies and molecular imaging agents designed to visualize tumor progression researchgate.net. Other integrins, such as αvβ5, α5β1, and α6β4, also contribute to cancer-related processes like angiogenesis, metastasis, and epithelial-mesenchymal transition (EMT) researchgate.netmdpi.comresearchgate.net.
Arginine-Glycine-Aspartic Acid (RGD) Motif in Integrin Recognition
RGD Peptides as High-Affinity Integrin Ligands
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a conserved and critical motif recognized by a significant number of integrin receptors wikipedia.organnualreviews.orgqyaobio.comasm.orgmdpi.com. First identified in fibronectin, the RGD sequence is present in numerous ECM proteins and serves as a key binding site for integrins wikipedia.organnualreviews.org. Synthetic peptides incorporating the RGD sequence can effectively mimic these natural ligands, binding to integrins with high affinity and specificity annualreviews.orgqyaobio.com. Approximately half of the known integrins, including αvβ3, α5β1, and αIIbβ3, recognize the RGD motif acs.organnualreviews.orgqyaobio.com. This property has led to the development of RGD-containing peptides as valuable tools for molecular imaging and as therapeutic agents targeting integrin-mediated diseases qyaobio.commdpi.com.
Evolution of RGD Peptide Design for Enhanced Specificity and Affinity
While linear RGD peptides are effective integrin binders, they often suffer from limitations such as low binding affinity, susceptibility to proteolytic degradation, and a lack of precise specificity for individual integrin subtypes qyaobio.comthno.orgnih.gov. To overcome these drawbacks, significant efforts have been made to evolve RGD peptide design. Cyclization of the RGD sequence, often through disulfide or thioether linkages, has been shown to dramatically increase binding affinity and selectivity, particularly for αvβ3 integrin acs.orgqyaobio.comthno.orgnih.govaacrjournals.org. Examples of such enhanced peptides include cyclic RGD4C and cilengitide (B523762) acs.orgwikipedia.orgthno.org. Further advancements involve modifying flanking amino acid sequences, incorporating RGD into larger molecular scaffolds, and creating multimeric presentations of the RGD motif to amplify binding avidity and specificity nih.govnih.gov.
Structure
2D Structure
Properties
Molecular Formula |
C112H161N40O32+ |
|---|---|
Molecular Weight |
2579.7 g/mol |
IUPAC Name |
(2R)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[3-[(2E)-2-[(2E,4E,6E)-7-[3-[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[2-[[(1R)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoylamino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C112H160N40O32/c1-111(2)75(151(73-34-32-57-20-10-12-22-59(57)91(73)111)43-36-79(155)139-61(24-14-37-127-105(115)116)93(171)133-50-80(156)141-67(46-87(163)164)99(177)147-63(26-16-39-129-107(119)120)95(173)135-52-82(158)143-69(48-89(167)168)101(179)149-65(28-18-41-131-109(123)124)97(175)137-54-84(160)145-71(103(181)182)44-77(113)153)30-8-6-5-7-9-31-76-112(3,4)92-60-23-13-11-21-58(60)33-35-74(92)152(76)56-86(162)140-62(25-15-38-128-106(117)118)94(172)134-51-81(157)142-68(47-88(165)166)100(178)148-64(27-17-40-130-108(121)122)96(174)136-53-83(159)144-70(49-90(169)170)102(180)150-66(29-19-42-132-110(125)126)98(176)138-55-85(161)146-72(104(183)184)45-78(114)154/h5-13,20-23,30-35,61-72H,14-19,24-29,36-56H2,1-4H3,(H51-,113,114,115,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,153,154,155,156,157,158,159,160,161,162,163,164,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184)/p+1/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI Key |
RXCTZKKSKSPTFA-PRPZEPFNSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Cypate Rgd 3 Nh2 2: a Multivalent Integrin Targeting Probe
Molecular Design and Rationale
This compound is a hybrid molecule that combines a near-infrared (NIR) fluorescent dye, known as "cypate" (a carbocyanine dye), with multiple copies of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence thno.orgnih.govresearchgate.netpnas.orgnih.gov. The notation "[(RGD)3-NH2]2" signifies that the cypate (B1246621) core is functionalized with two units, each comprising three RGD peptide sequences that are amidated at their C-terminus. This results in a hexameric presentation of the RGD motif on the fluorescent scaffold.
The design rationale behind such probes is to create a highly specific and sensitive tool for visualizing biological processes mediated by integrins. The cypate fluorophore provides NIR emission, which is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration thno.orgnih.govresearchgate.netpnas.orgnih.gov. The RGD peptides serve as the targeting ligands, directing the probe to cells or tissues that overexpress specific integrins, most notably αvβ3 nih.govresearchgate.netthno.orgnih.govpnas.orgnih.gov. The multivalent arrangement of RGD sequences is intended to significantly enhance the probe's binding avidity and specificity for its target integrin, thereby improving tumor uptake and imaging contrast compared to monovalent RGD probes thno.orgnih.govresearchgate.net.
Mechanism of Action and Targeting
This compound functions by exploiting the high expression levels of integrin αvβ3 on activated endothelial cells within tumors and on certain tumor cells nih.govresearchgate.netthno.orgnih.govpnas.orgnih.gov. Upon systemic administration, the RGD motifs within the probe recognize and bind to these overexpressed αvβ3 receptors. The multivalent nature of the [(RGD)3-NH2]2 structure allows for multiple RGD sequences to engage simultaneously with αvβ3 integrins, leading to enhanced binding affinity and avidity thno.orgnih.govresearchgate.net. This strong and specific binding results in the selective accumulation of the fluorescent probe at the target sites, such as tumors.
Once bound, the probe can be internalized by the cells via receptor-mediated endocytosis, a process that has been shown to be more efficient for higher-order multivalent RGD conjugates thno.orgnih.gov. The cypate dye then emits fluorescence, which can be detected using sensitive optical imaging systems, allowing for non-invasive visualization of the targeted tissues or pathological processes thno.orgnih.govresearchgate.netpnas.orgnih.gov. Blocking studies, where unlabeled RGD peptides are co-administered, have confirmed the integrin-specific targeting mechanism of these probes, as they inhibit the probe's uptake in target tissues thno.orgpnas.orgnih.gov.
Research Findings and Data
Research into multimeric RGD-conjugated cypate probes has demonstrated their potential for effective tumor imaging. Studies have shown that increasing the number of RGD moieties on the cypate scaffold leads to improved binding affinity and cellular uptake.
One study evaluated a series of multimeric RGD compounds based on a cypate scaffold, including monomers, dimers, trimers, tetramers, hexamers, and octamers. This research indicated that the binding affinity of these multimeric RGD compounds for integrin αvβ3 receptor (ABIR) showed a remarkable increase relative to monomeric versions nih.gov. Generally, divalent linear arrays of RGD units bound αvβ3 with slightly higher affinity than their monovalent counterparts, suggesting that both the number of RGD moieties and their spatial alignment are critical for receptor binding affinity nih.gov. Furthermore, the internalization of these compounds by αvβ3-positive tumor cells (A549) was monitored, with data showing significantly higher endocytosis for the octameric RGD derivative compared to other compounds in the series thno.orgnih.gov.
Another investigation comparing monomeric, dimeric, and tetrameric Cy5.5-labeled cyclic RGD peptides demonstrated that multimerization enhanced binding affinity for αvβ3 integrin thno.org. For instance, tetrameric Cy5.5-E{c(RGDyK)}2 had a lower IC50 value (indicating higher affinity) of 23.1 ± 2.1 nM compared to the monomeric Cy5.5-c(RGDyK) at 70.1 ± 5.3 nM thno.org.
In vivo studies using these probes have shown selective accumulation in tumor tissues in mouse models, with tumor contrast being visualized up to 24 hours post-injection thno.orgnih.govresearchgate.netpnas.orgnih.gov. Blocking studies confirmed that this tumor uptake was integrin-specific and could be inhibited by co-administration of unlabeled RGD peptides thno.orgpnas.orgnih.gov. The synergistic effect between the cypate dye and the RGD peptide has been highlighted, suggesting the potential of carbocyanine dyes as versatile scaffolds for designing biologically active molecules thno.orgpnas.orgnih.gov.
Table 1: Binding Affinity of RGD-Cypate/Cy5.5 Conjugates to Integrin αvβ3
| Compound | Integrin Targeted | Binding Affinity (IC50, nM) | Reference |
| Cy5.5-c(RGDyK) (Monomer) | αvβ3 | 70.1 ± 5.3 | thno.org |
| Cy5.5-E[c(RGDyK)]2 (Dimer) | αvβ3 | 28.2 ± 2.8 | thno.org |
| Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer) | αvβ3 | 23.1 ± 2.1 | thno.org |
| Cypate-GRD (Linear hexapeptide) | αvβ3 | Not specified | thno.orgpnas.org |
| Cypate-(RGD)2-NH2 (Monomer) | αvβ3 | Not specified | nih.gov |
| Cypate-(RGD)3-NH2 (Trimer) | αvβ3 | Not specified | nih.gov |
| This compound (Hexamer) | αvβ3 | Not specified | nih.gov |
| Cypate-(RGD)4-NH2 (Tetramer) | αvβ3 | Not specified | nih.gov |
| Cypate-[(RGD)2-NH2]2 (Dimer) | αvβ3 | Not specified | nih.gov |
| Cypate-[(RGD)4-NH2]2 (Octamer) | αvβ3 | Not specified | nih.gov |
Table 2: In Vivo Tumor Targeting Performance of RGD-Cypate/Cy5.5 Conjugates
| Compound | Tumor Model | Imaging Modality | Tumor-to-Non-tumor Ratio (T/N) | Time Post-Injection | Reference |
| Cy7-c(RGDyK) (Monomer) | U87MG glioblastoma | Optical | 2.50 ± 0.15 | 30 min - 24 hr | nih.gov |
| Cy7-E[c(RGDyK)]2 (Dimer) | U87MG glioblastoma | Optical | 2.72 ± 0.08 | 30 min - 24 hr | nih.gov |
| Cy7-E{E[c(RGDyK)]2}2 (Tetramer) | U87MG glioblastoma | Optical | 4.35 ± 0.26 | 30 min - 24 hr | nih.gov |
| Cypate-GRD (Linear hexapeptide) | A549 tumor | Optical | Not specified | 24 hr | thno.orgpnas.org |
| Multimeric RGD-Cypate probes (general) | A549 tumor | Optical | Not specified | Not specified | nih.gov |
Note: T/N ratios for Cy7-RGD conjugates are reported as initial values before blocking. Blocking studies showed a reduction in T/N ratios, confirming specificity.
Advantages and Future Directions
The development of probes like this compound offers significant advantages for preclinical research. The combination of NIR fluorescence with multivalent RGD targeting allows for sensitive and specific visualization of integrin expression in tumors and other pathological conditions in vivo. The enhanced avidity provided by the multimeric structure can lead to improved signal-to-noise ratios in imaging, facilitating earlier and more accurate diagnosis.
Future research may focus on further optimizing the spatial arrangement of RGD moieties on the cypate scaffold to maximize internalization and target engagement. Exploring different linker lengths and chemistries, as well as investigating the probe's performance in various disease models, will be crucial for its broader application. The ability to track drug delivery and monitor treatment response by targeting specific integrins underscores the therapeutic potential of such advanced molecular probes.
Integrin Receptor Binding and Selectivity Profiling
Quantitative Assessment of Binding Affinity for αvβ3 Integrin
The affinity of cypate-[(RGD)3-NH2]2 for the αvβ3 integrin receptor (ABIR) has been a key area of investigation, aiming to quantify its binding strength.
In Vitro Competitive Binding Assays
Studies evaluating cypate-RGD conjugates, including the hexameric this compound, typically employ in vitro competitive binding assays. These assays are designed to measure the compound's ability to displace known ligands from the receptor. While the specific methodology using radiolabeled tracers like 125I-echistatin for this compound is not explicitly detailed in the reviewed literature, the general approach involves incubating purified integrin proteins with a radiolabeled tracer in the presence of varying concentrations of the test compound. The extent to which the test compound inhibits the binding of the radiolabeled tracer to the integrin provides a measure of its binding affinity. The focus of these assays has been on the αvβ3 integrin.
Determination of Half-Maximal Inhibitory Concentration (IC50) for this compound
Specific quantitative data, such as the Half-Maximal Inhibitory Concentration (IC50) value for this compound in binding assays with αvβ3 integrin, were not explicitly provided in the reviewed literature. However, research indicates that multimeric RGD compounds, in general, demonstrate a remarkable increase in binding affinity for the αvβ3 integrin receptor compared to their monomeric counterparts. This suggests that while a precise IC50 value for this compound is not available from these sources, its multimeric structure is designed to enhance binding.
Evaluation of Multivalency Effects on Integrin Binding
The design of this compound as a hexamer highlights the investigation into how multivalency influences integrin binding.
Comparative Analysis of Binding Affinities Across Cypate-RGD Multimers
A series of multimeric RGD compounds were synthesized on a cypate (B1246621) scaffold, including monomers, dimers, trimers, tetramers, the hexamer this compound, and octamers. Comparative analysis revealed that the binding affinity of these multimeric RGD compounds for the αvβ3 integrin receptor showed a significant increase relative to monomeric RGD conjugates. Generally, divalent linear arrays of RGD peptides on the cypate core bound the αvβ3 integrin with slightly higher affinity than their monovalent analogues. The binding affinities were observed to follow a general trend, with higher affinities generally associated with increased multimerization and specific spatial arrangements. The relative binding affinities were broadly categorized as follows:
| Compound Type | Example Compound Structure | Relative Binding Affinity for αvβ3 Integrin | Affinity Class |
| Monomer | cypate-(RGD)2-NH2 | Lower | Lower Affinity Group |
| Dimer | cypate-(RGD)2-NH2, cypate-(RGD-NH2)2 | Moderate | Lower Affinity Group |
| Trimer | cypate-(RGD)3-NH2 | Moderate | Lower Affinity Group |
| Tetramer | cypate-(RGD)4-NH2, cypate-[(RGD)2-NH2]2 | Higher | Higher Affinity Group |
| Hexamer | This compound | Higher | Higher Affinity Group |
| Octamer | cypate-[(RGD)4-NH2]2 | Highest | Higher Affinity Group |
Note: Specific quantitative binding constants (e.g., Kd, Ki) for these compounds were not provided in the reviewed literature. The "Relative Binding Affinity" and "Affinity Class" are based on comparative descriptions.
Elucidating the Influence of RGD Moiety Number and Spatial Alignment on Receptor Recognition
The research findings suggest that the receptor binding affinity of these cypate-RGD conjugates is influenced by two primary factors: the number of RGD moieties present in the molecule and their spatial alignment. The distinction between monovalent and divalent linear arrays of RGD peptides, for instance, contributed to differences in binding affinity, with divalent arrangements generally exhibiting slightly enhanced binding. This indicates that the precise geometrical presentation of the RGD peptides on the cypate scaffold plays a critical role in optimizing interactions with the αvβ3 integrin receptor.
Integrin Subtype Specificity and Off-Target Interactions
Information regarding the specificity of this compound for other integrin subtypes, such as αvβ5 or α5β1, was not available in the reviewed literature. The studies primarily focused on the interaction of these multimeric RGD compounds with the αvβ3 integrin. Therefore, a detailed profile of off-target interactions with other integrin subtypes cannot be established based on the provided sources.
Cellular Interaction and Internalization Dynamics of Cypate Rgd 3 Nh2 2
In Vitro Cellular Uptake Studies
In vitro studies are fundamental to characterizing the cellular behavior of targeted probes. For Cypate-[(RGD)3-NH2]2 and related compounds, these assessments are typically conducted using cell lines with well-defined receptor expression profiles to ensure the specificity of the interaction.
The evaluation of this compound relies on cell lines that overexpress the target receptor, integrin αvβ3. The human non-small cell lung carcinoma cell line, A549, is frequently used for this purpose as it is known to be rich in αvβ3 integrin receptors. nih.govnih.govnih.gov Studies involving a series of multimeric RGD compounds built on a cypate (B1246621) core, including the hexamer this compound, have demonstrated that these molecules are recognized by and internalized into A549 tumor cells. nih.govnih.govwustl.edu
The rationale for creating multimeric structures like this compound is to enhance the binding affinity for the integrin αvβ3 receptor compared to monomeric RGD peptides. nih.govnih.govwustl.edu Research has shown a significant increase in binding affinity for multimeric RGD compounds relative to the monomer cypate-RGD-NH2. nih.govnih.govnih.gov This suggests that the spatial arrangement and number of RGD motifs play a crucial role in receptor recognition and binding strength. nih.govnih.govwustl.edu The endocytosis of these compounds into A549 cells confirms that the multimeric RGD arrays on the near-infrared fluorescent dye core are effectively recognized by the αvβ3 integrin receptor. nih.govnih.gov
| Compound Name | Number of RGD Units | Classification |
|---|---|---|
| cypate-(RGD)-NH2 | 1 | Monomer |
| cypate-(RGD-NH2)2 | 2 | Dimer |
| cypate-(RGD)3-NH2 | 3 | Trimer |
| cypate-[(RGD)2-NH2]2 | 4 | Tetramer |
| This compound | 6 | Hexamer |
| cypate-[(RGD)4-NH2]2 | 8 | Octamer |
This interactive table summarizes the series of multimeric RGD compounds, including the hexamer this compound, synthesized to study the effect of RGD multiplicity on integrin binding and cellular uptake. nih.govnih.govwustl.edu
The internalization of this compound into integrin αvβ3-positive cells is visualized and monitored using near-infrared (NIR) fluorescence microscopy. nih.govnih.govnih.gov The cypate core of the molecule is a NIR fluorescent dye, which allows for highly sensitive detection. nih.gov An advantage of imaging in the NIR spectrum (700-1000 nm) is the significant reduction in tissue and cellular autofluorescence that is common when using fluorophores in the visible light range. nih.govnih.gov This low background fluorescence increases the sensitivity of the imaging system, enabling clear visualization of the compound's distribution within the cells. nih.gov
In typical experiments, A549 cells are incubated with the compound, and a fluorescence microscope equipped with appropriate excitation and emission filters (e.g., 775/50 nm for excitation and 845/55 nm for emission) is used to capture images. nih.gov These studies show the localization of the compound within the cell, confirming its successful internalization. nih.govnih.gov For instance, studies on the related compound Cyp-GRD showed that at 37°C, the probe is internalized into the cytoplasm, whereas at 4°C, it remains on the cell surface, indicating an active, energy-dependent uptake process. nih.gov
Mechanisms of Receptor-Mediated Endocytosis
The uptake of this compound is not a passive process but is mediated by specific cellular machinery. The RGD sequences act as ligands that bind to integrin receptors, triggering receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-ligand complex to form an intracellular vesicle.
To confirm that the cellular uptake of RGD-containing compounds is specifically mediated by integrin receptors, blocking studies are performed. nih.gov In these experiments, cells are co-incubated with the fluorescent probe and a high-affinity integrin antagonist that competes for the same binding site on the integrin receptor. nih.govnih.gov A significant reduction in the fluorescence signal inside the cells in the presence of the antagonist indicates specific, receptor-mediated uptake. nih.gov
For example, the uptake of multimeric RGD-cypate conjugates by A549 cells can be inhibited by co-incubation with a monomeric RGD compound, demonstrating that both molecules compete for the αvβ3 integrin receptor. nih.gov Other studies have used potent integrin antagonists like the cyclic RGD peptide, cyclo(Arg-Gly-Asp-D-Phe-Val) or cyclo(RGDfV), to block the internalization of similar cypate-RGD conjugates. nih.govnih.gov The successful inhibition of uptake by these antagonists provides strong evidence that the internalization is a direct result of the interaction between the RGD motif and the integrin receptor. nih.govnih.gov
Integrins are heterodimeric proteins composed of α and β subunits. Further mechanistic studies aim to identify which specific subunits are primarily responsible for the internalization of RGD-based probes. This can be achieved using functional blocking antibodies that target specific integrin subunits. nih.govresearchgate.net
For a related compound, Cyp-GRD, studies in A549 cells showed that its binding and internalization were significantly inhibited by an anti-β3 antibody. nih.gov Inhibition was also observed with an anti-αv antibody, but to a lesser extent. nih.gov This suggests a crucial role for the β3 subunit in the binding and internalization process. nih.gov Further investigations using β3 knockout cells confirmed that the β3 integrin subunit mediates the internalization of the cypate-GRD peptide. nih.govresearchgate.net These findings, while not specific to this compound, highlight the investigative methods used and underscore the importance of the β3 subunit in the endocytosis of RGD-mimetic probes in αvβ3-positive cells. nih.govnih.govresearchgate.net
Preclinical in Vivo Evaluation for Targeted Optical Imaging
Non-Invasive Optical Imaging of Integrin-Expressing Tissues
Non-invasive optical imaging allows for the visualization and tracking of fluorescently labeled agents within living animals, providing insights into their distribution and accumulation at target sites.
Studies have demonstrated the ability of cypate-RGD multimer conjugates, including the hexamer cypate-[(RGD)3-NH2]2, to target and accumulate in tumors within xenograft animal models nih.govacs.orgnih.gov. Specifically, these compounds have shown retention in A549 lung cancer tumor tissue implanted in mice nih.govnih.gov. The targeting specificity is mediated by the RGD peptide sequences, which bind to integrin receptors, such as αvβ3, commonly found on tumor cells and tumor vasculature nih.govthno.orgscience.govnih.gov. Blocking experiments, where free RGD peptide is co-administered, have confirmed the integrin-specific nature of this tumor uptake nih.govthno.orgscience.govnih.gov. While A549 models have been utilized, other studies employing similar RGD-cypate conjugates have also reported successful tumor targeting in U87MG glioblastoma models thno.orgnih.govmdpi.comimtm.cztandfonline.com.
In vivo optical imaging studies have involved monitoring the accumulation and distribution of cypate-RGD multimers over time following administration. These time-course analyses allow for the assessment of optimal imaging windows and the evaluation of signal intensity within tumors. While specific quantitative data for this compound is not extensively detailed in the provided literature snippets, the general findings for the series of cypate-RGD multimers indicate that these compounds are retained in tumor tissues, allowing for their visualization via NIR fluorescence imaging nih.govnih.gov. Comparative studies involving other RGD-dye conjugates have reported tumor-to-background ratios at various time points post-injection, typically between 2 to 24 hours, suggesting that multimerization can enhance these ratios nih.govthno.orgnih.govmdpi.com.
Biodistribution and Pharmacokinetic Insights in Preclinical Models
Understanding how an imaging agent distributes throughout the body and how it is cleared is essential for assessing its efficacy and potential limitations.
Biodistribution studies of the cypate-RGD multimer series, which includes this compound, have confirmed retention within tumor tissues nih.govnih.gov. Like many small molecule NIR fluorescent probes, clearance of these compounds from the body is often facilitated through the renal pathway nih.gov. Accumulation in organs such as the kidneys and liver is also typically observed, reflecting normal excretion and metabolic processes nih.gov. The pharmacokinetic profile, including circulation half-life and clearance rates, can influence the tumor-to-background signal, with longer retention in the tumor generally being more favorable for imaging mdpi.commdpi.com.
The tumor-to-background (T/B) signal ratio is a critical metric for evaluating the effectiveness of targeted imaging agents, as it quantifies how well the tumor signal stands out against surrounding healthy tissues. While specific T/B ratios for this compound are not explicitly detailed in the provided search results, studies on similar cypate-RGD multimers indicate that increasing the valency of RGD peptides generally leads to improved tumor-to-background ratios compared to monomeric conjugates nih.govthno.orgmdpi.com. This enhancement is attributed to stronger receptor binding and increased tumor accumulation facilitated by multivalent interactions.
Comparative In Vivo Performance of Cypate-RGD Multimers
Data Tables
To summarize the findings regarding the in vivo performance of the cypate-RGD multimer series, including the hexamer this compound, the following table highlights key aspects derived from preclinical evaluations:
| Compound Series (Cypate-RGD) | Tumor Targeting (e.g., A549 Models) | Retention in Tumor Tissue | General Trend in Binding Affinity | Comparative Performance (Multimerization) |
| Monomer | Demonstrated nih.govnih.govthno.orgtandfonline.com | Yes nih.govnih.gov | Baseline nih.govacs.orgnih.gov | Lower affinity/uptake than multimers nih.govacs.orgnih.govthno.org |
| Dimer | Demonstrated nih.govnih.govthno.orgtandfonline.com | Yes nih.govnih.gov | Increased nih.govacs.orgnih.gov | Improved over monomer nih.govacs.orgnih.govthno.org |
| Trimer | Demonstrated nih.govacs.orgnih.gov | Yes nih.govnih.gov | Increased nih.govacs.orgnih.gov | Part of series showing improved affinity |
| Tetramer | Demonstrated nih.govnih.govthno.orgtandfonline.com | Yes nih.govnih.gov | Increased nih.govacs.orgnih.gov | Higher affinity/uptake than monomer/dimer thno.org |
| Hexamer (this compound) | Demonstrated nih.govacs.orgnih.gov | Yes nih.govnih.gov | Increased nih.govacs.orgnih.gov | Evaluated as part of series for enhanced targeting |
| Octamer | Demonstrated nih.govacs.orgnih.gov | Yes nih.govnih.gov | Significantly Increased nih.govacs.orgnih.gov | Higher endocytosis observed nih.govacs.org |
Structure Activity Relationship Sar and Mechanistic Elucidation
Correlating Molecular Design with Biological Activity
The strategic combination of RGD peptides with a cypate (B1246621) core creates a molecular entity where the interplay between ligand density, spatial orientation, and the scaffold's properties dictates biological outcomes.
For instance, RGD peptides conjugated to a cypate core have shown that increasing valency leads to improved binding affinity to the αvβ3 integrin receptor (ABIR) nih.gov. While specific data for cypate-[(RGD)₃-NH₂]₂ in isolation is limited in the provided search results, related studies on cypate-RGD conjugates indicate that a hexameric structure (cypate-[(RGD)₃-NH₂]₂) exhibits enhanced binding compared to monomeric or dimeric analogs nih.gov. Specifically, a dimeric bicyclic RGD peptide ([¹²⁵I]bcRGDdimer) showed significantly greater tumor accumulation, suggesting improved binding affinity and avidity compared to its monomeric counterpart researchgate.netmdpi.com. Furthermore, the spatial alignment of RGD moieties is also critical; different spatial arrangements of RGD units on a scaffold can influence binding affinity, suggesting that not only the number but also the precise positioning of ligands matters for optimal receptor interaction nih.govmdpi.com.
Table 1: RGD Valency and Receptor Binding Affinity to αvβ3 Integrin
| RGD Valency | Conjugate Type (Example) | Integrin Target | Binding Affinity (IC₅₀) | Source Reference |
| Monomer | Cypate-RGD-NH₂ | αvβ3 | Increased vs. monomer | nih.gov |
| Monomer | Lactam-based cyclo[RGDfK(Cypate)] | αvβ3 | ~10⁻⁷ M | science.govscience.gov |
| Monomer | Disulfide-containing Cypate-cyclo(CRGDC)-NH II | αvβ3 | ~10⁻⁶ M | science.govscience.gov |
| Dimer | Cypate-(RGD-NH₂)₂ | αvβ3 | Slightly higher than monomer | nih.gov |
| Trimer | Cypate-(RGD)₃-NH₂ | αvβ3 | Increased vs. monomer | nih.gov |
| Hexamer | Cypate-[(RGD)₃-NH₂]₂ | αvβ3 | 58.3 nM | |
| Octamer | Cypate-[(RGD)₄-NH₂]₂ | αvβ3 | Significantly higher than others | nih.gov |
The multivalent presentation of RGD peptides not only enhances receptor binding but also significantly influences cellular internalization efficiency. Unlike monomeric RGD peptides, which may undergo non-specific fluid-phase uptake, multivalent RGD conjugates are often internalized via receptor-mediated endocytosis, frequently involving clathrin-dependent pathways nih.govresearchgate.netnih.gov. This integrin-mediated internalization is crucial for delivering conjugated payloads into target cells mdpi.com.
Table 2: RGD Valency and Cellular Internalization Efficiency
| RGD Valency | Conjugate Type (Example) | Cell Line (Example) | Internalization Metric (Qualitative) | Source Reference |
| Monomer | Monomeric RGD peptides | Various | Fluid-phase uptake (non-specific) | nih.govresearchgate.net |
| Monomer | cRGD peptide | A549 | Less internalization | science.govscience.gov |
| Dimer | Cypate-(RGD-NH₂)₂ | A549 | Higher than monomer | nih.gov |
| Trimer | Cypate-(RGD)₃-NH₂ | A549 | Higher than monomer | nih.gov |
| Hexamer | Cypate-[(RGD)₃-NH₂]₂ | A549 | Increased | nih.gov |
| Octamer | Cypate-[(RGD)₄-NH₂]₂ | A549 | Significantly higher than others | nih.gov |
| Bivalent | cRGD–siRNA conjugate | M21+ | Similar to tri- and tetravalent | acs.orgnih.gov |
| Trivalent | cRGD–siRNA conjugate | M21+ | Similar to bi- and tetravalent | acs.orgnih.gov |
| Tetravalent | cRGD–siRNA conjugate | M21+ | Similar to bi- and trivalent | acs.orgnih.gov |
The enhanced binding affinity and cellular internalization conferred by multivalency translate directly into improved in vivo tumor targeting and accumulation. Multivalent RGD conjugates have consistently demonstrated superior tumor enrichment compared to their monomeric counterparts in preclinical models nih.govresearchgate.netmdpi.comnih.govmdpi.commdpi.com. This improved targeting is attributed to the increased avidity for integrin-rich tumor vasculature and cells, leading to greater retention of the conjugate at the tumor site nih.govnih.govmdpi.commdpi.com.
For example, in vivo experiments have confirmed that multivalent RGD conjugates are associated with improved uptake at tumor sites nih.gov. Studies comparing different valencies of RGD-coupled photosensitizers showed that a trimeric conjugate achieved the best tumor enrichment compared to monomeric and dimeric versions mdpi.com. Similarly, radioiodinated dimeric bicyclic RGD peptides ([¹²⁵I]bcRGDdimer) exhibited significantly greater tumor accumulation and more favorable tumor-to-blood ratios than monomeric analogs researchgate.netmdpi.com. While the precise in vivo performance of cypate-[(RGD)₃-NH₂]₂ is not detailed in the provided excerpts, the general principle holds that multivalency on a cypate scaffold enhances tumor targeting nih.gov. Compounds with higher RGD affinity generally localize faster in target tumors, and while lower affinity analogs may also be retained over time, the initial targeting efficiency is often correlated with binding strength nih.gov.
Table 3: RGD Valency and In Vivo Tumor Targeting
| RGD Valency | Conjugate Type (Example) | Tumor Model (Example) | Tumor Uptake Metric (Qualitative) | Source Reference |
| Monomer | Monomeric RGD conjugates | Various | Improved uptake at tumor sites | nih.gov |
| Monomer | [¹²⁵I]bcRGD | U-87 MG | Limited tumor accumulation | researchgate.netmdpi.com |
| Dimer | [¹²⁵I]bcRGDdimer | U-87 MG | Significantly greater accumulation | researchgate.netmdpi.com |
| Trimer | Trimeric RGD-coupled photosensitizer | Tumor-bearing mice | Best tumor enrichment | mdpi.com |
| Hexamer | Cypate-[(RGD)₃-NH₂]₂ | A549 | Retained in tumor tissue | nih.gov |
| Octamer | Cypate-[(RGD)₄-NH₂]₂ | A549 | Retained in tumor tissue | nih.gov |
Fundamental Mechanisms of Multivalent Ligand Recognition
The enhanced biological activity of multivalent ligands like cypate-[(RGD)₃-NH₂]₂ stems from sophisticated molecular recognition mechanisms that go beyond simple additive binding.
Cross-linking : Multivalent ligands can link multiple receptor molecules together, leading to receptor clustering. This clustering can trigger downstream signaling pathways and further stabilize the interaction nih.govnih.govtandfonline.comnih.gov.
Statistical Effects (Increased Local Concentration) : The presence of multiple ligands on a single scaffold increases the local concentration of binding sites in the vicinity of the receptor. This enhances the probability of binding and rebinding events, contributing to higher avidity nih.govresearchgate.net.
Receptor Recruitment and Mobility : The mobility of receptors within the fluid cell membrane plays a crucial role. Ligand binding can recruit mobile receptors to the binding site, increasing the local density of receptors and thereby enhancing avidity. This interaction is a nonlinear function of ligand-receptor affinity nih.govrsc.orgrsc.org.
These mechanisms collectively lead to a much stronger and more stable interaction between the ligand and the cell surface than would be expected from the sum of individual monovalent interactions nih.govnih.govrsc.orgresearchgate.net.
The cypate scaffold dictates the spatial arrangement and density of the RGD peptides, which, as discussed, are critical for optimal binding and internalization nih.govmdpi.com. The size and chemical nature of the cypate dye moiety can potentially influence the accessibility of the RGD ligands to the receptor or even interfere with molecular recognition if not optimally designed nih.gov. Furthermore, the conjugation strategy and the linkers used to attach the RGD peptides to the cypate core can modulate the flexibility and orientation of the RGD motifs, thereby fine-tuning their interaction with integrins nih.govmdpi.com. The presence of the dye also enables the visualization and quantification of cellular uptake and tissue distribution, providing essential data for understanding the conjugate's behavior.
Advanced Research Avenues and Translational Potential in Preclinical Settings
Refinement of Multimeric RGD Conjugate Architectures
The design of cypate-[(RGD)3-NH2]2, with its hexameric presentation of the RGD motif, underscores the principle that multivalency significantly enhances receptor binding affinity. Research in this area continues to evolve, with a focus on optimizing the spatial arrangement and connectivity of the RGD units to maximize their interaction with integrin receptors.
Exploring Novel Linkers and Scaffolds for Optimal Receptor Engagement
The cypate (B1246621) core in this compound serves as a foundational scaffold, providing both a fluorescent reporter and a platform for the attachment of multiple RGD-containing peptides. The inherent dicarboxylic acid nature of cypate facilitates the straightforward conjugation of bioactive molecules. This has enabled the construction of a series of multimeric RGD compounds with varying numbers of RGD units, from monomers to octamers, allowing for systematic evaluation of the impact of valency on receptor binding.
Beyond the intrinsic scaffolding properties of cypate, the broader field of multimeric RGD design has explored a variety of other scaffolding strategies. These include low-molecular-weight scaffolds like glutamic acid dendrons and cyclodecapeptides, as well as larger platforms such as polymers and nanoparticles. nih.gov The choice of scaffold influences key parameters such as size, shape, flexibility, and the spatial orientation of the RGD motifs, all of which can impact receptor engagement. For instance, dendritic and self-assembling systems have been investigated to organize RGD peptides for multivalent binding to integrins, which are often clustered on cell membranes. rsc.org The insights gained from these alternative scaffolding approaches can inform the future design of next-generation cypate-based RGD conjugates.
The linkers connecting the RGD peptides to the cypate scaffold are also critical for optimal receptor interaction. While the initial designs have utilized direct conjugation, research into different linker technologies offers avenues for refinement. The introduction of flexible linkers, such as polyethylene (B3416737) glycol (PEG), can modulate the pharmacokinetic properties of the conjugate and provide the necessary spacing for multiple RGD units to simultaneously engage with integrin receptors. Furthermore, the development of cleavable linkers presents a strategy for the triggered release of therapeutic payloads within the target cell, a concept that is being actively explored in the broader context of RGD-based drug delivery. nih.gov
Design Strategies for Enhanced Specificity and Affinity
The primary strategy for enhancing the affinity of cypate-RGD conjugates has been the multimerization of the RGD peptide. Studies have demonstrated a remarkable increase in binding affinity for the αvβ3 integrin receptor with an increasing number of RGD moieties. This "avidity effect" arises from the cooperative binding of multiple ligands to multiple receptor sites. The spatial arrangement of the pendant RGD peptides on the cypate scaffold has also been shown to be a critical determinant of receptor binding affinity.
Future design strategies may focus on more subtle modifications to the RGD sequence itself. While the Arg-Gly-Asp sequence is the canonical recognition motif for many integrins, alterations to this sequence or the inclusion of flanking amino acids can modulate binding affinity and specificity for different integrin subtypes. Cyclization of the RGD peptide is a well-established strategy to constrain its conformation, leading to improved stability and receptor affinity. The development of dual-cyclic RGD peptides has been shown to further enhance cell adhesion inhibition, suggesting that incorporating such motifs into a cypate scaffold could yield probes with even greater affinity. researchgate.net
Computational modeling and structural biology will likely play an increasingly important role in the rational design of these next-generation conjugates. By understanding the precise molecular interactions between the multimeric RGD conjugate and the integrin receptor, it may be possible to fine-tune the linker length, scaffold geometry, and RGD presentation to achieve maximal binding affinity and specificity.
Integration with Multifunctional Preclinical Probes
The inherent optical properties of the cypate core make this compound a powerful tool for in vivo fluorescence imaging. However, its potential extends beyond this single modality. The integration of cypate-RGD conjugates into multimodal imaging platforms and their use as targeted delivery vehicles for preclinical research payloads are promising areas of investigation.
Development of Hybrid Optical/Other Preclinical Imaging Modalities (e.g., PET-Optical)
While optical imaging offers high sensitivity, its tissue penetration depth can be limited. Positron Emission Tomography (PET), on the other hand, provides quantitative whole-body imaging without depth restrictions. The development of hybrid PET-optical probes would allow researchers to leverage the strengths of both modalities. Such a probe would enable initial whole-body screening and quantitative analysis with PET, followed by high-resolution intraoperative optical guidance for surgical resection, for example.
The concept of hybrid PET-optical imaging using targeted probes has been successfully demonstrated. nih.gov These approaches often involve the co-registration of signals from separate PET and optical probes or the development of a single molecular entity that incorporates both a radionuclide for PET and a fluorophore for optical imaging. semanticscholar.org For instance, a dual-labeled cyclic RGD peptide has been developed for PET and optical imaging, showcasing the feasibility of this approach. researchgate.net
The cypate scaffold is well-suited for the creation of such hybrid probes. Its chemical structure allows for the attachment of not only RGD peptides but also chelating agents capable of sequestering PET isotopes like 64Cu or 68Ga. A clickable C-glycosyl scaffold has been used to develop a dual fluorescent and [18F]fluorinated cyanine-containing probe, demonstrating a versatile strategy for creating bimodal imaging agents. nih.gov Applying a similar strategy to the cypate-RGD platform could lead to the development of a this compound-based PET/optical probe for preclinical research.
| Imaging Modality | Advantages | Required Modification to this compound | Potential Preclinical Application |
|---|---|---|---|
| PET-Optical | Whole-body quantitative imaging (PET) combined with high-resolution surface imaging (Optical) | Conjugation of a chelator for a positron-emitting radionuclide (e.g., DOTA for 64Cu) | Tumor detection, staging, and image-guided surgery |
| SPECT-Optical | Wider availability of SPECT isotopes | Conjugation of a chelator for a SPECT radionuclide (e.g., DTPA for 99mTc) | Monitoring tumor response to therapy |
| MRI-Optical | High spatial resolution and soft tissue contrast (MRI) with sensitive optical detection | Conjugation of a paramagnetic contrast agent (e.g., Gd-DOTA) | Detailed anatomical and molecular characterization of tumors |
Strategies for Targeted Delivery of Preclinical Research Payloads
The high affinity and specificity of multimeric RGD conjugates for αvβ3 integrin-expressing cells make them attractive vehicles for the targeted delivery of various payloads. This approach has the potential to increase the local concentration of a therapeutic or diagnostic agent at the site of disease, thereby enhancing its efficacy while minimizing off-target effects.
Preclinical studies have demonstrated the successful use of multimeric RGD conjugates to deliver a range of payloads, including cytotoxic drugs and small interfering RNA (siRNA). nih.govnih.gov For example, multivalent cyclic RGD conjugates have been shown to effectively deliver siRNA to αvβ3-positive melanoma cells, leading to a dose-dependent reduction in the expression of a target protein. nih.gov The choice of linker is particularly important in this context, with cleavable linkers being designed to release the payload in the intracellular environment. nih.gov
The this compound platform could be adapted for the targeted delivery of preclinical research payloads. The cypate core could be chemically modified to allow for the attachment of a payload, either directly or via a linker. The inherent fluorescence of the cypate would also allow for the simultaneous tracking of the delivery vehicle. This theranostic approach, combining therapy and diagnosis, is a rapidly growing area of research.
| Payload | Mechanism of Action | Potential Preclinical Application |
|---|---|---|
| Chemotherapeutic Drugs (e.g., Paclitaxel) | Induce apoptosis in rapidly dividing cells | Targeted cancer therapy |
| Photosensitizers | Generate reactive oxygen species upon light activation to kill cells | Photodynamic therapy |
| siRNA/miRNA | Silence or modulate gene expression | Gene therapy research |
| Radioisotopes (for therapy) | Deliver localized radiation to target cells | Radionuclide therapy |
Broadening Integrin Targeting Profiles
The research on this compound and similar RGD-based probes has predominantly focused on targeting the αvβ3 integrin, due to its well-established role in angiogenesis and tumor progression. However, the integrin family is diverse, with different subtypes playing distinct roles in various physiological and pathological processes. Broadening the integrin targeting profile of cypate-RGD conjugates could open up new avenues for research and therapeutic applications.
The RGD tripeptide is not exclusively recognized by αvβ3; it also binds to other integrins, albeit often with lower affinity. Strategies to modulate the integrin selectivity of RGD peptides include modifying the peptide sequence and constraining its conformation through cyclization. For example, the development of bicyclic RGD peptides has been shown to yield ligands with high selectivity for either αvβ3 or α5β1 integrins. nih.gov
Future research could involve the synthesis of a library of cypate-based conjugates where the RGD sequence in this compound is replaced with RGD analogs or other peptide sequences known to target different integrin subtypes. This would allow for the development of a panel of imaging agents to probe the expression and function of various integrins in different disease models. For instance, targeting αvβ1 has been suggested as a promising strategy in the treatment of fibrosis. nih.gov A cypate-based probe with selectivity for αvβ1 could be a valuable tool for studying the progression of fibrotic diseases.
The development of such subtype-selective probes would not only enhance our understanding of integrin biology but also pave the way for more precise diagnostic and therapeutic interventions.
Design for Pan-Integrin Targeting or Enhanced Subtype Selectivity Beyond αvβ3
The Arg-Gly-Asp (RGD) tripeptide sequence is a promiscuous ligand, recognized by at least eight different integrin subtypes, including αvβ3, αvβ5, αvβ6, αvβ8, αIIbβ3, α5β1, αvβ1, and α8β1. While this compound has been primarily evaluated for its high-avidity binding to αvβ3, its multimeric linear RGD design presents a foundational scaffold that can be conceptually modified to either broaden its targeting profile (pan-integrin targeting) or enhance its selectivity for other specific integrin subtypes beyond αvβ3.
Achieving altered selectivity is rooted in the principle that the binding affinity and specificity of RGD peptides are not solely determined by the RGD sequence itself, but are critically influenced by its conformation and the chemical context of the surrounding amino acids. Strategies to modulate the integrin binding profile of RGD-based compounds include:
Conformational Constraint: The spatial orientation of the arginine and aspartic acid side chains is a key determinant of integrin selectivity. While this compound utilizes linear RGD peptides, the spatial arrangement of the six RGD motifs on the cypate core could be systematically altered. Modifying the length and nature of the linkers connecting the RGD units to the cypate scaffold could pre-organize the motifs into a geometry that favors simultaneous engagement with multiple integrins on a cell surface or preferentially fits the binding pocket of a different subtype.
Chemical Modification of the RGD Motif: The functionality of the core RGD sequence can be fine-tuned. For instance, chemical modification of the guanidine (B92328) group on the arginine residue (e.g., through N-methylation, N-alkylation, or N-acylation) has been shown to modulate receptor subtype specificity. nih.govresearchgate.net Such modifications could be incorporated into the RGD units of the hexameric structure to steer its binding preference away from αvβ3 and toward other subtypes like αvβ6 or α5β1.
Flanking Residue Modification: Introducing or altering amino acid residues adjacent to the RGD sequence can dramatically impact selectivity. By synthesizing analogs of this compound where the RGD unit is extended (e.g., to YRGD, GRGDE), it would be possible to exploit interactions with residues outside the primary RGD binding pocket of different integrins, thereby enhancing selectivity for a desired subtype. nih.gov
Stereochemical Inversion: The use of retro-inverso sequences (reversing the peptide backbone direction and inverting the chirality of amino acid residues) can create peptides with altered but potentially more stable binding profiles. researchgate.net A cypate conjugate built with a sequence like D-Gly-D-Arg could exhibit a completely different integrin selectivity profile compared to the original L-amino acid version.
These design concepts allow for the rational development of second-generation cypate-RGD multimer libraries. By systematically applying these modifications, new compounds could be engineered for preclinical research targeting tumors that express different integrin profiles, moving beyond a sole reliance on αvβ3 expression.
| Modification Strategy | Mechanism | Potential Impact on Targeting Profile | Example Target Integrin |
|---|---|---|---|
| Conformational Constraint | Alters the 3D spatial arrangement of RGD pharmacophores. | Enhances affinity for subtypes that match the imposed geometry. | α5β1 |
| Arginine Side-Chain Modification | Changes the hydrogen bonding and electrostatic potential of the guanidinium (B1211019) group. nih.gov | Shifts binding preference by altering interaction with the receptor binding pocket. nih.gov | αvβ6 |
| Flanking Sequence Variation | Introduces new contact points with the integrin surface outside the core binding site. nih.gov | Creates additional stabilizing interactions specific to one subtype over others. nih.gov | αvβ5 |
| Use of Retro-Inverso Isomers | Presents a similar side-chain topology but with a different backbone that can alter binding and increase proteolytic resistance. researchgate.net | May retain or enhance affinity for the original target or discover novel selectivity. researchgate.net | αvβ3 (with potentially higher stability) |
Conceptualization for Preclinical Theranostic Applications (without discussing clinical trials)
The chemical structure of this compound inherently positions it as a conceptual agent for theranostics—a strategy that combines diagnostic imaging and therapy in a single molecule. frontiersin.org In a preclinical setting, this compound could be used to first visualize and locate tumors through its fluorescent properties and then deliver a localized therapeutic effect.
The theranostic capability of this compound can be broken down into its distinct functional components:
Targeting Moiety: The hexameric display of RGD peptides serves as the high-avidity tumor-targeting component. It directs the molecule to sites of angiogenesis and tumor cells that overexpress relevant integrins, particularly αvβ3. This specificity is crucial for concentrating the agent at the pathological site while minimizing accumulation in healthy tissues.
Diagnostic Agent: The cypate core is a near-infrared (NIR) fluorescent dye. medchemexpress.com When excited by light in the NIR window (roughly 700-900 nm), it emits fluorescence that can be detected by specialized imaging systems. This allows for non-invasive, real-time visualization of tumor margins and metastatic nodules in preclinical animal models. The high signal-to-background ratio achievable with NIR imaging makes it a sensitive diagnostic modality. nih.gov
Therapeutic Agent: The therapeutic potential of the cypate core can be activated by light. As a cyanine (B1664457) dye, cypate can function as a photosensitizer for both photothermal therapy (PTT) and photodynamic therapy (PDT). nih.govfrontiersin.org
Photothermal Therapy (PTT): Upon absorbing high-energy NIR light, the cypate molecule can efficiently convert this light energy into heat. nih.gov The localized hyperthermia generated at the tumor site can induce cell death through protein denaturation and membrane disruption.
Photodynamic Therapy (PDT): In the presence of oxygen, the excited cypate molecule can transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. nih.gov These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of tumor cells.
The conceptual preclinical workflow for a theranostic application would involve systemic administration of this compound into a tumor-bearing animal model. After a period allowing for tumor accumulation and clearance from non-target tissues, the animal would be imaged using an NIR fluorescence imaging system to confirm tumor localization (the "diagnostic" step). Subsequently, a high-power NIR laser focused on the identified tumor would be used to activate cypate's PTT and/or PDT effects, delivering a targeted, light-triggered therapeutic action (the "therapeutic" step). This approach offers a highly targeted and controllable treatment paradigm for preclinical evaluation. nih.gov
| Component | Function | Preclinical Application |
|---|---|---|
| (RGD)3-NH2 Multimers | Targeting | Binds to integrins (e.g., αvβ3) overexpressed on tumor cells and neovasculature, ensuring specific accumulation at the disease site. |
| Cypate Core | Diagnostic | Provides near-infrared fluorescence for non-invasive, real-time optical imaging of tumor location and burden. |
| Therapeutic | Acts as a photosensitizer for light-activated Photothermal Therapy (PTT) and/or Photodynamic Therapy (PDT) to induce localized tumor destruction. |
Key Methodologies and Analytical Techniques in Cypate Rgd 3 Nh2 2 Research
Peptide Synthesis and Bioconjugation Chemistry Techniques
The synthesis of Cypate-[(RGD)3-NH2]2 is a multi-step process that combines solid-phase peptide synthesis (SPPS) for creating the peptide backbone and solution-phase conjugation to attach the fluorescent dye.
Solid-Phase Peptide Synthesis (SPPS): This is the foundational technique used to assemble the peptide component of the probe. nih.govwisconsin.edunih.govosti.govnih.gov The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.gov For the synthesis of multimeric RGD peptides, a protected tripeptide RGD sequence, such as Arg(Pbf)-Gly-Asp(OBut), is first assembled on a Rink amide resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov The Fmoc protecting groups are removed at each step to allow the addition of the next amino acid. nih.gov This method allows for the efficient creation of repeating RGD units to form dimeric, trimeric, and higher-order multimers on the solid support. nih.gov The key advantage of SPPS is the ability to perform reactions in high yields and easily purify the product by simply washing the resin to remove excess reagents and by-products. nih.gov
Solution-Phase Conjugation: Once the desired peptide (e.g., (RGD)3-NH2) is assembled on the resin, the cypate (B1246621) dye is attached. This bioconjugation step typically occurs while the peptide is still on the solid support. nih.gov The near-infrared fluorescent dye cypate, which contains carboxylic acid groups, is activated and reacts with the free amine group of the resin-bound peptide. nih.gov Coupling reagents such as diisopropylcarbodiimide (DIC) in the presence of N-hydroxybenzotriazole (HOBt) are often used to facilitate this reaction. nih.gov This method has been found to provide better yields than other conventional coupling agents like HBTU/HOBt/DIEA on solid supports. nih.gov After the conjugation is complete, the entire construct is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). nih.gov The final product is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry (ES-MS). nih.gov
The synthesis strategy allows for the creation of various multimeric RGD constructs by controlling the elongation of the peptide chain on the resin before cypate conjugation. nih.gov This has enabled the development of a library of probes with varying numbers of RGD motifs, including the hexameric this compound. nih.gov
In Vitro Biological Assays for Receptor Binding and Cellular Studies
In vitro assays are critical for characterizing the biological properties of this compound before advancing to more complex preclinical models. These studies confirm the probe's ability to bind to its intended target, the αvβ3 integrin, and visualize its interaction with cells.
The selection of appropriate cell lines is fundamental to the in vitro evaluation of RGD-based probes. The primary models are cancer cell lines known to overexpress αvβ3 integrin.
U-87MG (Human Glioblastoma): This is one of the most commonly used cell lines in RGD probe research due to its high and well-documented expression of αvβ3 integrin. nih.govnih.gov These cells are typically cultured in standard media and conditions before being used in binding or imaging assays.
A549 (Human Lung Carcinoma): This cell line is another model used for evaluating integrin-targeting agents. nih.gov
M21 (Human Melanoma): These cells are also utilized for their αvβ3 integrin expression.
For a typical experimental setup, cells are seeded on appropriate culture dishes, such as 35 mm MatTek glass-bottom dishes for microscopy, and allowed to adhere and grow for a period, often 48 hours, to reach a suitable confluency. nih.gov All experiments are conducted using appropriate buffers, such as a binding buffer, to ensure physiological conditions are maintained.
Quantitative binding assays are performed to determine the affinity of this compound for the αvβ3 integrin receptor. These assays measure how strongly the probe binds to its target, which is a key predictor of its potential for in vivo imaging. A common method is the competitive displacement assay.
In this setup, the ability of the cypate-RGD conjugate to compete with a known radiolabeled ligand (e.g., 125I-echistatin) for binding to the αvβ3 receptor on intact cells is measured. The concentration of the cypate-RGD probe required to inhibit 50% of the binding of the radiolabeled ligand is determined, yielding the IC50 value. A lower IC50 value indicates a higher binding affinity.
Research has consistently shown a direct correlation between the number of RGD units and the binding affinity. This "polyvalency effect" is a key principle in the design of these probes. nih.govfrontiersin.org
| Compound | Number of RGD Units | Integrin αvβ3 Binding Affinity (IC50, nM) |
| cypate-RGD-NH2 | 1 | 156.3 ± 21.4 |
| cypate-[(RGD)2-NH2]2 | 4 | 25.6 ± 3.7 |
| This compound | 6 | 18.1 ± 1.9 |
| cypate-[(RGD)4-NH2]2 | 8 | 15.2 ± 1.3 |
Data derived from studies on multimeric RGD peptides conjugated to cypate, illustrating the increase in binding affinity with a higher number of RGD motifs. nih.gov
Fluorescence microscopy is employed to visually confirm the binding and cellular uptake of the cypate-RGD probe. nih.gov This technique provides direct evidence that the probe localizes to the target cells.
In a typical cell staining experiment, cultured cells, such as U87MG, are incubated with the fluorescent probe (e.g., at a 1 µM concentration) for a set period, like 30 minutes, at 37°C. nih.gov Following incubation, the cells are washed multiple times with a cold buffer to remove any unbound probe. nih.gov The cells are then imaged using a fluorescence microscope equipped with the appropriate filters to detect the near-infrared signal from the cypate dye.
To demonstrate the specificity of the binding, blocking studies are often performed. In these experiments, a large excess of an unlabeled RGD peptide, such as c(RGDyK), is added to the cells before the addition of the fluorescent probe. nih.gov The unlabeled peptide competes for the same αvβ3 integrin binding sites, leading to a significant reduction in the fluorescent signal from the cypate-RGD probe. This confirms that the observed fluorescence is due to specific receptor-mediated binding and not non-specific uptake. nih.gov
Preclinical In Vivo Imaging Modalities
Following successful in vitro validation, the performance of this compound is assessed in living organisms, typically in mouse models of cancer, using non-invasive imaging techniques.
Non-invasive optical imaging is the primary modality for evaluating cypate-based probes in preclinical settings. nih.govthno.orgoncotarget.com This technique detects photons emitted from the fluorescent dye within the animal, allowing for the real-time, whole-body visualization of the probe's distribution and tumor accumulation. mdpi.com
Experimental Setup: The standard model involves mice bearing subcutaneously implanted tumors derived from αvβ3-positive cell lines, such as U87MG. nih.gov Once the tumors reach a suitable size, the mice are intravenously injected with the cypate-RGD conjugate.
Imaging Protocol: The mice are imaged at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to monitor the pharmacokinetics of the probe. nih.gov Imaging is performed using systems like the Kodak or Carestream In-Vivo Imaging System, which are equipped for near-infrared (NIR) fluorescence detection. The NIR window (roughly 700-900 nm) is advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration of light compared to the visible spectrum. mdpi.com
Data Analysis: The resulting images show the biodistribution of the probe, with signal intensity correlating to the concentration of the agent. A key metric for evaluating tumor targeting is the tumor-to-normal tissue (T/N) ratio. This is calculated by drawing regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) and quantifying the average fluorescence intensity in each region. nih.gov Higher T/N ratios indicate better tumor-specific accumulation and contrast. Studies have demonstrated that multimeric RGD probes, due to their higher affinity, achieve superior T/N ratios compared to their monomeric counterparts. nih.gov
Ex Vivo Biodistribution and Organ Analysis
Ex vivo biodistribution studies are a critical component in the evaluation of tumor-targeting agents like this compound. This methodology provides a quantitative analysis of the probe's accumulation in various organs and tissues after its circulation in a living organism, corroborating in vivo imaging data with direct tissue measurements. The fundamental procedure involves the euthanasia of the animal model at predetermined time points following the administration of the fluorescent probe. researchgate.netresearchgate.net
Immediately following euthanasia, major organs and tissues of interest, such as the tumor, liver, kidneys, spleen, lungs, heart, and muscle, are surgically excised. researchgate.netresearchgate.net These harvested tissues are then systematically arranged for imaging using a near-infrared (NIR) fluorescence imaging system. researchgate.net The fluorescence intensity emitted by the accumulated cypate-conjugated compound in each organ is measured. This provides a direct assessment of the agent's distribution profile and its specific uptake in the target tissue (the tumor) versus non-target organs. researchgate.net
Research on multimeric RGD compounds, including the hexamer this compound, has utilized such biodistribution data to confirm tumor retention. nih.gov Studies on similar cypate-RGD conjugates have shown that after a certain period, such as 24 hours post-injection, the fluorescent signal is predominantly localized in the tumor, liver, and kidneys. researchgate.netnih.gov The high accumulation in the liver and kidneys is often indicative of the primary routes of clearance for this type of compound. nih.gov
To allow for standardized comparison between different animals and groups, the fluorescence intensity is often quantified and expressed as relative fluorescence intensity or as a percentage of the injected dose per gram of tissue (%ID/g). researchgate.net This quantitative analysis is crucial for determining the targeting efficiency and clearance characteristics of the probe.
Table 1: Representative Ex Vivo Biodistribution Data for a Cypate-RGD Conjugate This table is a representative example based on findings for similar compounds and illustrates the type of data generated in these studies.
| Organ | Mean Fluorescence Intensity (Arbitrary Units) |
| Tumor | 8500 |
| Liver | 6000 |
| Kidneys | 4500 |
| Spleen | 1200 |
| Lungs | 900 |
| Heart | 400 |
| Muscle | 250 |
Computational and Molecular Modeling Approaches for Ligand-Receptor Interaction Prediction
Computational and molecular modeling techniques are indispensable tools for understanding and predicting the interaction between ligands like this compound and their biological targets, primarily integrin receptors. nih.gov These in silico methods provide atomic-level insights into the binding mechanisms that are often difficult to obtain through experimental means alone. nih.gov The primary goal is to elucidate the structure-activity relationships, predict binding affinity, and guide the rational design of more potent and selective targeting agents. nih.govnih.gov
Molecular docking is a commonly used computational technique to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would be used to model its interaction with the RGD-binding pocket of integrins, such as αvβ3. nih.govmdpi.com These models can predict the specific amino acid residues within the receptor that form key interactions (e.g., hydrogen bonds, electrostatic interactions) with the RGD motifs of the ligand. The spatial arrangement of the multiple RGD units on the cypate scaffold is a critical factor, and modeling can help determine how this multivalent presentation enhances binding affinity. nih.govnih.gov
Molecular dynamics (MD) simulations are another powerful approach used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can reveal the conformational changes that occur in both the ligand and the integrin receptor upon binding. nih.gov This provides a more realistic representation of the interaction compared to static docking models. For a flexible molecule like this compound, MD can help understand how the peptide arms orient themselves to simultaneously engage multiple binding sites or receptors, a concept known as the avidity effect, which is thought to contribute to the increased binding affinity of multimeric RGD compounds. nih.govnih.gov
These modeling studies have been crucial in supporting experimental findings. For instance, research has shown that the binding affinity of multimeric RGD compounds for the αvβ3 integrin receptor increases significantly compared to monomeric RGD peptides. nih.govnih.gov Computational models help explain this by demonstrating that the multivalency and spatial alignment of the RGD moieties allow for more stable and extensive interactions with the receptor surface. nih.gov By predicting how modifications to the linker or the number and arrangement of RGD peptides will affect receptor binding, these computational approaches accelerate the optimization of imaging probes for improved tumor targeting. nih.govnih.gov
Q & A
Q. How to integrate optical imaging findings with PET/MRI data in multimodal studies?
- Methodology :
- Co-Registration : Use fiducial markers and 3D reconstruction software (e.g., AMIRA) to align imaging modalities.
- Correlative Analysis : Calculate Pearson’s correlation coefficients between NIR fluorescence intensity and PET SUVmax values.
- Validation : Perform ex vivo γ-counting (for PET) and fluorescence microscopy on matched tissue sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
